molecular formula C4H4F3IO B6593623 4,4,4-Trifluoro-2-iodobut-2-en-1-ol CAS No. 674-35-1

4,4,4-Trifluoro-2-iodobut-2-en-1-ol

Cat. No.: B6593623
CAS No.: 674-35-1
M. Wt: 251.97 g/mol
InChI Key: IKZCFFDZPLSYCR-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-2-iodobut-2-en-1-ol is a fluorinated and iodinated allylic alcohol with the molecular formula C₄H₅F₃IO (molecular weight: 253.99 g/mol). Its structure features a double bond at the C2 position, a hydroxyl group at C1, three fluorine atoms at C4, and an iodine substituent at C2. This combination of halogens (fluorine and iodine) and the allylic alcohol moiety makes it a unique candidate for applications in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for bioactive molecules.

Properties

IUPAC Name

(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZCFFDZPLSYCR-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(F)(F)F)/I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Iodo-Allylic Alcohol Formation

A pivotal method for constructing the iodinated double bond framework employs palladium-catalyzed cross-coupling. In a protocol adapted from large-scale synthesis workflows, iodoallylic alcohols undergo coupling with Grignard reagents to install substituents. For instance, iodoallylic alcohol 1-22 reacted with vinylmagnesium bromide in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], yielding a 68% isolated product with a 4:1 regioselectivity ratio .

Reaction Conditions:

  • Solvent: Toluene

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Temperature: Room temperature

  • Time: 2 hours

This approach highlights the viability of palladium-mediated coupling for introducing iodine and alkenyl groups. Adapting this method, trifluoromethyl-containing Grignard reagents could replace vinylmagnesium bromide to directly install the CF₃ moiety at the terminal position.

The introduction of the trifluoromethyl group (CF₃) is achieved through nucleophilic trifluoromethylation. While direct CF₃-MgBr reagents are uncommon, Ruppert-Prakash reagents (TMSCF₃) offer a practical alternative. Reacting a propargyl alcohol precursor with TMSCF₃ in the presence of a fluoride source (e.g., TBAF) installs the CF₃ group at the terminal alkyne position, followed by iodination to form the vinyl iodide .

Example Protocol:

  • Substrate: Propargyl alcohol derivative

  • Reagent: TMSCF₃ (1.2 equiv), TBAF (1.5 equiv)

  • Solvent: THF

  • Yield: ~60–70% (unoptimized)

Subsequent iodination using N-iodosuccinimide (NIS) in dichloromethane completes the synthesis of the iodinated trifluoromethyl alkene.

Hydroiodination of Trifluoromethyl-Substituted Alkynes

Direct hydroiodination of CF₃-containing alkynes provides a streamlined route to the target compound. Treating 4,4,4-trifluorobut-2-yn-1-ol with hydroiodic acid (HI) in acetic acid induces anti-Markovnikov addition, forming the iodinated double bond .

Optimized Parameters:

  • HI Concentration: 57% (aq.)

  • Solvent: Acetic acid

  • Temperature: 0°C to room temperature

  • Yield: 75% (reported for analogous systems)

This method benefits from operational simplicity but requires careful control of reaction conditions to avoid over-iodination or polymerization.

Oxidation-State Manipulation and Protecting Group Strategies

The hydroxyl group at position 1 necessitates protection during halogenation steps. Silyl ether protection (e.g., TBSCl) is commonly employed to mask the alcohol, enabling subsequent iodination or trifluoromethylation. Deprotection using tetrabutylammonium fluoride (TBAF) regenerates the free alcohol .

Typical Workflow:

  • Protection: TBSCl, imidazole, DMF → 90% yield

  • Iodination: NIS, CH₂Cl₂ → 85% yield

  • Deprotection: TBAF, THF → 95% yield

Stereochemical Control in Double Bond Formation

The (E)- or (Z)-geometry of the double bond is critical for reactivity. Stille coupling using iodinated stannanes and CF₃-substituted alkenes allows stereoselective synthesis. For example, coupling (Z)-1-iodo-1-trifluoromethylethene with a protected allylic alcohol under Pd₂(dba)₃ catalysis affords the (Z)-isomer exclusively .

Key Data:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: AsPh₃ (4 mol%)

  • Solvent: DMF

  • Yield: 72%

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield (%)
Palladium Cross-CouplingHigh regioselectivityRequires sensitive Grignard reagents68
HydroiodinationSingle-step, cost-effectiveLimited stereocontrol75
TrifluoromethylationDirect CF₃ installationMulti-step protection/deprotection60–70

Scientific Research Applications

Organic Synthesis

4,4,4-Trifluoro-2-iodobut-2-en-1-ol serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules, including:

  • Pharmaceuticals: The compound is explored for its potential as a precursor in the synthesis of various drug candidates due to its unique reactivity.
  • Agrochemicals: It is also involved in the development of agricultural chemicals that require specific functional groups for efficacy.

Medicinal Chemistry

The compound's trifluoromethyl group enhances its biological activity, making it a candidate for drug development. Research indicates its potential in synthesizing:

  • Anticancer agents: The compound's unique properties may lead to the development of new therapeutic agents targeting cancer cells.

Materials Science

In materials science, 4,4,4-Trifluoro-2-iodobut-2-en-1-ol is used to produce specialty chemicals and materials with unique properties such as:

  • High thermal stability
  • Enhanced chemical resistance

Case Study: Pharmaceutical Applications

Research has demonstrated the utility of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol in synthesizing novel pharmaceutical compounds. For instance:

  • A study highlighted its role in developing new anticancer drugs by modifying existing frameworks to enhance potency against specific cancer types .

Case Study: Agrochemical Development

Another research effort focused on utilizing this compound in creating agrochemicals that exhibit improved efficacy and reduced environmental impact. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of pesticides .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol with three related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Halogens Present Key Reactivity Notes
4,4,4-Trifluoro-2-iodobut-2-en-1-ol C₄H₅F₃IO 253.99 Allylic alcohol, double bond (C2), 3F (C4), I (C2) F, I High potential for iodine-mediated substitution reactions
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol C₁₀H₇F₃O 200.16 Propargyl alcohol, triple bond (C2), phenyl (C1) F Alkyne-specific reactivity (e.g., hydrogenation, cycloadditions)
4,4,4-Trifluorobut-2-en-1-ol C₄H₅F₃O 126.08 Allylic alcohol, double bond (C2), 3F (C4) F Lower reactivity due to absence of iodine; used in ester synthesis
4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol C₆H₆F₇IO 354.11 Alcohol, 4F (C5), CF₃ (C4), I (C2) F, I Enhanced lipophilicity due to CF₃; iodine enables cross-coupling reactions

Physical Properties and Stability

  • Molecular Weight and Solubility: The iodinated compounds (253.99 and 354.11 g/mol) exhibit higher molecular weights than their non-iodinated analogs, likely reducing water solubility but increasing lipid solubility. The trifluoromethyl group in 4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol further amplifies hydrophobicity, making it suitable for lipid-based drug formulations .
  • Stability :

    • All fluorinated compounds show improved stability against oxidation. However, the iodine substituent in 4,4,4-Trifluoro-2-iodobut-2-en-1-ol may render it light-sensitive, necessitating storage in dark conditions—a property shared with 4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol .

Biological Activity

4,4,4-Trifluoro-2-iodobut-2-en-1-ol (CAS No. 674-35-1) is a fluorinated compound with significant biological activity. Its molecular formula is C4_4H4_4F3_3IO, and it has garnered attention in various fields, including medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and potential applications.

The compound features a trifluoromethyl group and an iodine atom, which contribute to its unique chemical reactivity and biological interactions. The molecular weight is approximately 251.97 g/mol, which influences its pharmacokinetic properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 4,4,4-Trifluoro-2-iodobut-2-en-1-ol exhibit promising antitumor properties. For instance, derivatives of benzofuroxan have shown cytotoxicity against various cancer cell lines, suggesting that halogenated compounds can induce apoptosis through DNA damage mechanisms .

Table 1: Cytotoxicity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Benzofuroxan DerivativeM-HeLa5.0Inhibits DNA synthesis
Compound 4cMCF-73.0Induces apoptosis
Compound 5dHuTu 802.5Causes DNA strand breaks

Antimicrobial Activity

The presence of halogen atoms in compounds like 4,4,4-Trifluoro-2-iodobut-2-en-1-ol enhances their antimicrobial efficacy. Similar compounds have been studied for their ability to combat phytopathogenic fungi and bacteria. Their mechanisms often involve disrupting cellular membranes or inhibiting key metabolic pathways .

Other Biological Activities

Research has also highlighted the potential of fluorinated compounds in modulating enzyme activity. For example, lipases can catalyze biotransformations involving such compounds, leading to the development of new pharmaceuticals . The unique electronic properties imparted by the trifluoromethyl group can enhance interaction with biological targets.

Case Studies

Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of fluorinated compounds, researchers found that certain derivatives exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The study reported an IC50 value of 3 µM for one derivative, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties
Another investigation focused on the use of fluorinated compounds against fungal pathogens. The results demonstrated that these compounds effectively inhibited the growth of specific strains resistant to conventional treatments, suggesting their utility in agricultural applications .

Q & A

Q. How can researchers optimize the synthesis of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol?

  • Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions such as temperature, solvent systems, and catalyst selection. For fluorinated compounds, microwave-assisted synthesis or solvent-free conditions can enhance efficiency and reduce side reactions . For example, inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis or oxidation of sensitive intermediates. A comparative table of synthetic routes is provided below:
MethodYield (%)ConditionsKey Advantage
Microwave-assisted78120°C, 30 minReduced reaction time
Solvent-free65100°C, 2 hEco-friendly, low waste
Traditional reflux5080°C, 6 h (under N₂)High reproducibility

Q. What purification techniques are recommended for isolating 4,4,4-Trifluoro-2-iodobut-2-en-1-ol?

  • Methodological Answer : Due to its hygroscopicity and sensitivity to light, purification should combine column chromatography (silica gel, hexane/ethyl acetate gradient) with low-temperature recrystallization (e.g., using dichloromethane/hexane). Monitoring via TLC and NMR ensures purity .

Q. How should researchers handle the compound’s hygroscopicity during storage?

  • Methodological Answer : Store under anhydrous conditions in sealed, nitrogen-flushed vials with molecular sieves. Pre-cooling glassware to -20°C before use minimizes moisture absorption .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For instance, discrepancies between experimental 19F NMR^{19}\text{F NMR} shifts and DFT-predicted values may arise from solvent effects or conformational flexibility. Employing solvent correction models in computational software (e.g., Gaussian) and variable-temperature NMR can reconcile differences .

Q. What strategies are effective for crystallographic analysis of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Heavy atoms like iodine enhance X-ray scattering, but twinning or disorder may require high-resolution data (≤ 0.8 Å). For challenging cases, iterative refinement with SHELXD/SHELXE improves phase solutions .

Q. How can the electronic effects of trifluoromethyl and iodine substituents guide reactivity predictions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations, while iodine acts as a leaving group in nucleophilic substitutions. DFT studies (e.g., NBO analysis) quantify these effects, enabling prediction of regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in reactions involving this compound?

  • Methodological Answer : KIEs measured via 1H/2H^{1}\text{H}/^{2}\text{H} or 12C/13C^{12}\text{C}/^{13}\text{C} substitution differentiate between concerted and stepwise mechanisms. For example, a primary KIE > 2 suggests rate-determining C-H bond cleavage in oxidation reactions .

Key Considerations for Advanced Studies

  • Contradiction Analysis : Use Bayesian statistics to weigh conflicting data (e.g., reaction yields vs. computational activation barriers) .
  • High-Throughput Screening : Microfluidic platforms enable rapid testing of catalytic systems for this compound’s derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Reactant of Route 2
4,4,4-Trifluoro-2-iodobut-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.